2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide
Description
2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide is a synthetic heterocyclic compound featuring a pyrimido[5,4-b]indole core. This structure is characterized by a fused pyrimidine-indole system substituted with a 4-oxo group, an allyl (prop-2-en-1-yl) moiety at position 3, and a sulfanyl-acetamide side chain with an N-propyl group.
Properties
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-3-9-19-14(23)11-25-18-21-15-12-7-5-6-8-13(12)20-16(15)17(24)22(18)10-4-2/h4-8,20H,2-3,9-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWVHKIKIWNTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide typically involves multi-step organic reactions. The starting materials might include indole derivatives, acylating agents, and thiol compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds within the pyrimidoindole class exhibit significant anticancer properties. A study highlighted that modifications to the pyrimidoindole scaffold can enhance the potency against cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, certain derivatives have shown selective stimulation of Toll-like receptor 4 (TLR4), which plays a crucial role in immune response and has been linked to cancer immunotherapy strategies .
Antimicrobial Activity
In addition to anticancer effects, 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide has demonstrated antimicrobial properties. Studies suggest that compounds with similar structures can inhibit bacterial growth and exhibit antifungal activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .
Case Study 1: Anticancer Activity Evaluation
A study evaluated various pyrimidoindole derivatives for their ability to induce apoptosis in cancer cell lines. The results indicated that specific substitutions on the indole ring significantly enhanced cytotoxicity against breast cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings suggested that certain structural modifications increased activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, pyrimidoindole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s activity or the receptor’s signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Pyrimido-Indole Core
The allyl group at position 3 distinguishes this compound from analogues such as 2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide (ZINC2720677). The latter features a 4-methylphenyl group at position 3 and a naphthalen-1-yl substituent on the acetamide nitrogen .
Modifications to the Acetamide Side Chain
The N-propyl group in the target compound contrasts with the N-naphthalen-1-yl group in ZINC2720675. The propyl chain likely improves aqueous solubility compared to the aromatic naphthyl group, which may enhance bioavailability but reduce membrane permeability .
Functional Analogues with Related Scaffolds
Pyrazolo-Pyrimidine Derivatives
Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) share a pyrimidine core but incorporate a pyrazole ring instead of an indole. These derivatives often exhibit kinase inhibitory activity, with the sulfonamide group enhancing hydrogen-bonding interactions in target proteins .
Tetrahydropyrimidin-yl Amides
Pharmacopeial compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () highlight the role of amide linkages and pyrimidine-like moieties in modulating pharmacokinetic properties. These structures prioritize stereochemical complexity, which may influence metabolic stability compared to the simpler pyrimido-indole system .
Biological Activity
The compound 2-{[4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide is a member of the pyrimidoindole family, which has garnered attention due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 366.44 g/mol. The structure features a pyrimido[5,4-b]indole core linked to a propylacetamide moiety through a sulfanyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₂S |
| Molecular Weight | 366.44 g/mol |
| CAS Number | 888448-10-0 |
Mechanisms of Biological Activity
Research indicates that compounds within the pyrimidoindole class exhibit diverse biological activities, including:
- Anticancer Activity : Pyrimidoindoles have shown promise in inhibiting various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, structural modifications can enhance their efficacy against specific cancer types by targeting key regulatory pathways such as NF-kB and MAPK signaling.
- Anti-inflammatory Effects : Some derivatives have been found to modulate inflammatory responses by inhibiting pro-inflammatory cytokines like IL-6 and TNF-alpha. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Antimicrobial Properties : Compounds similar to this compound have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of pyrimidoindoles on breast and colon cancer cell lines. The results indicated that certain modifications led to enhanced apoptosis rates and reduced cell viability, with IC50 values ranging from 10 to 50 µM depending on the structure .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrimidoindole derivatives in murine models. The findings revealed significant reductions in inflammatory markers following treatment with these compounds, with a notable decrease in IL-6 levels .
- Antimicrobial Screening : A screening of various pyrimidoindole derivatives showed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
